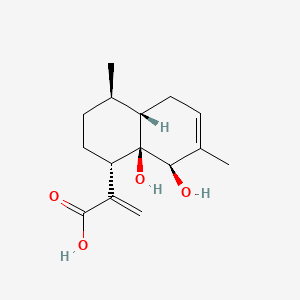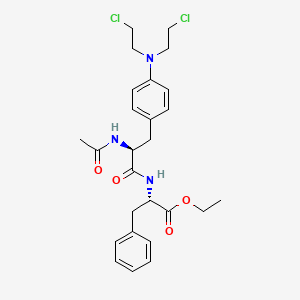
Alminoprofen
Overview
Description
Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class of chemical substances. It is primarily used for its analgesic and anti-inflammatory properties, making it effective in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alminoprofen involves several steps. One common method starts with p-fluoronitrobenzene and diethyl methylmalonate as raw materials. The process includes:
- Adding alkali and heating the mixture.
- Cooling and hydrolyzing with alkali.
- Layering, washing with water, and extracting impurities.
- Adjusting pH, extracting the product, and concentrating to obtain an intermediate .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for efficiency and cost-effectiveness. The process involves:
- Esterification reaction using thionyl chloride.
- Reduction at controlled temperatures with a catalyst.
- Filtration and neutralization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Alminoprofen undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Alminoprofen has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of NSAIDs and their interactions.
Biology: Investigated for its effects on cellular pathways and enzyme inhibition.
Medicine: Used in the development of new anti-inflammatory and analgesic drugs.
Industry: Employed in the production of pharmaceutical formulations .
Mechanism of Action
Alminoprofen exerts its effects by inhibiting the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound also inhibits secretory phospholipase A2 (sPLA2), further contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties
Uniqueness: Alminoprofen is unique due to its dual inhibition of COX enzymes and sPLA2, providing a broader anti-inflammatory effect. Its specific molecular structure also allows for different pharmacokinetic and pharmacodynamic profiles compared to other NSAIDs .
Properties
CAS No. |
71589-39-4 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2S)-2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
FPHLBGOJWPEVME-JTQLQIEISA-N |
SMILES |
CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)NCC(=C)C)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
54362-71-9 71589-39-4 39718-89-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-((2-methyl-2-propenyl)amino)phenyl)propionic acid 2-(4-methylallylaminophenyl)propionic acid alminoprofen alminoprofen, (+-)-isomer EB 382 EB-382 Minalfène |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1665168.png)












